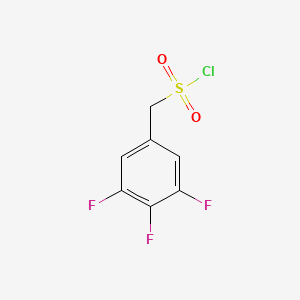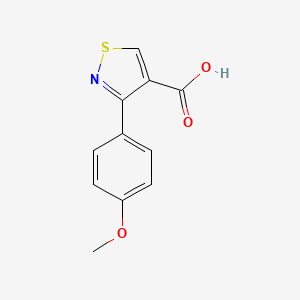![molecular formula C10H15Cl B13166127 1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)
1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene is an organic compound with the molecular formula C10H15Cl. It is a cycloalkene derivative, characterized by the presence of a cyclopentene ring substituted with a chloromethyl group attached to a cyclopropylmethyl group. This compound is of interest in organic chemistry due to its unique structure and potential reactivity.
Méthodes De Préparation
The synthesis of 1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene can be achieved through several synthetic routes. One common method involves the reaction of cyclopentene with chloromethylcyclopropane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions using optimized conditions to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alkanes or alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and understanding the mechanisms of biological processes.
Medicine: Research into potential pharmaceutical applications explores its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties to the final products.
Mécanisme D'action
The mechanism by which 1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene exerts its effects involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropylmethyl group may also contribute to the compound’s overall reactivity and binding affinity, influencing its biological activity and effectiveness.
Comparaison Avec Des Composés Similaires
1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene can be compared with other similar compounds, such as:
Cyclopentene: A simpler cycloalkene without the chloromethyl and cyclopropylmethyl substitutions, making it less reactive in certain chemical reactions.
Chloromethylcyclopropane: Lacks the cyclopentene ring, resulting in different reactivity and applications.
Cyclopropylmethylcyclopentane: A saturated analog with different chemical properties and reactivity due to the absence of the double bond in the cyclopentene ring.
The uniqueness of this compound lies in its combination of a cyclopentene ring with specific substituents, providing a distinct set of chemical and biological properties that make it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H15Cl |
|---|---|
Poids moléculaire |
170.68 g/mol |
Nom IUPAC |
1-[[1-(chloromethyl)cyclopropyl]methyl]cyclopentene |
InChI |
InChI=1S/C10H15Cl/c11-8-10(5-6-10)7-9-3-1-2-4-9/h3H,1-2,4-8H2 |
Clé InChI |
OYIVRKIBBGMTMV-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C1)CC2(CC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13166047.png)
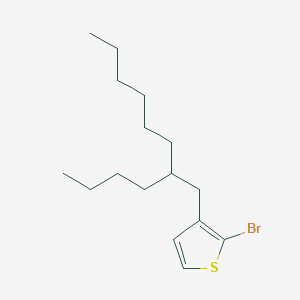
methanol](/img/structure/B13166072.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13166077.png)

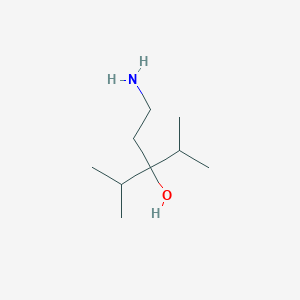
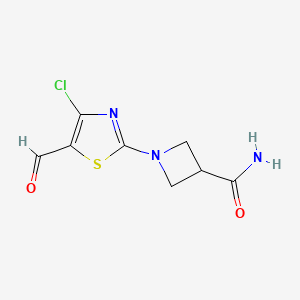
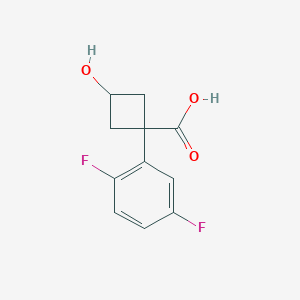
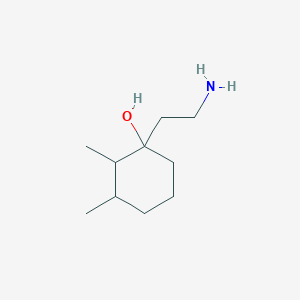

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)

